REACTION_SMILES
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[Cl:16][CH2:17][CH2:18][Cl:19].[ClH:15].[OH:1][CH2:2][CH2:3][N:4]1[C:5](=[O:14])[c:6]2[c:7]([cH:10][cH:11][cH:12][cH:13]2)[C:8]1=[O:9]>>[O:1]([CH2:2][CH2:3][N:4]1[C:5](=[O:14])[c:6]2[c:7]([cH:10][cH:11][cH:12][cH:13]2)[C:8]1=[O:9])[CH2:17][Cl:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCO
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1CCOCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |